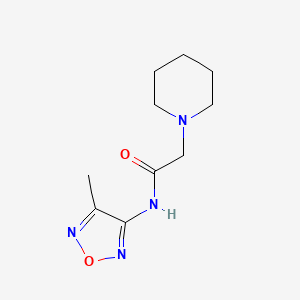

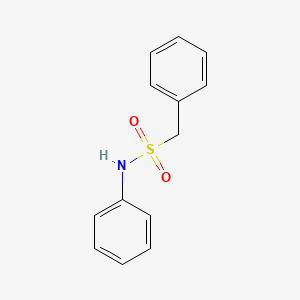

![molecular formula C23H34N4O2 B5503680 3-isobutyl-2-({1-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]cyclopentyl}methyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5503680.png)

3-isobutyl-2-({1-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]cyclopentyl}methyl)-3H-imidazo[4,5-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives often involves multicomponent reactions, such as those involving imidazo[1,5-a]pyridine carbenes, aldehydes, and dimethyl acetylenedicarboxylate or allenoates (Pan et al., 2010). These reactions typically proceed via tandem nucleophilic addition and cycloaddition, leading to various substituted furans.

Molecular Structure Analysis

The molecular structure of imidazo[4,5-b]pyridine derivatives is characterized by a fused ring system. This structure provides a platform for the generation of stable N-heterocyclic carbenes (Alcarazo et al., 2005). The imidazo[1,5-a]pyridine skeleton in particular is versatile for synthesizing new carbene types.

Chemical Reactions and Properties

Imidazo[4,5-b]pyridine derivatives are reactive towards various reagents. For example, 2-acetylimidazo[4,5-b]pyridine reacts with aromatic amines and sulfur, forming new derivatives with different substituents (Bukowski et al., 1999). These reactions often result in the formation of compounds with potential biological activity.

Physical Properties Analysis

The physical properties of imidazo[4,5-b]pyridine derivatives, such as solubility and melting point, are influenced by their molecular structure. However, specific details about these properties for 3-isobutyl-2-({1-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]cyclopentyl}methyl)-3H-imidazo[4,5-b]pyridine are not readily available in the current literature.

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of imidazo[4,5-b]pyridine derivatives are largely determined by their fused ring system and substituents. These compounds often exhibit reactivity towards nucleophiles and electrophiles, and can form stable complexes with various metals (Alcarazo et al., 2005).

Applications De Recherche Scientifique

Transformations of Heterocyclic Compounds

The research on the transformations of methyl 3-dimethylamino-2-(1-methoxycarbonyl-4-oxo-4H-pyrido[1,2-a]pyrazin-3-yl)acrylate into imidazo-[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and 2-oxa-6a, 10c-diazaaceanthrylenes highlights the versatility of heterocyclic compounds in synthetic chemistry. These transformations demonstrate the utility of such compounds in the construction of complex molecular architectures, potentially contributing to pharmaceutical development and material science (Kolar, Tislér, & Pizzioli, 1996).

Synthesis Techniques and Applications

A novel method for preparing (2-aminopyridin-4-yl)methanol elaborates on the basic scaffolding process of imidazo[1,2-a]pyridines, underlining the compound's significance in pharmacophores with diverse bioactivity. This insight into synthetic pathways underscores the strategic value of such compounds in drug discovery, providing a foundation for future pharmaceutical innovations (Lifshits, Ostapchuk, & Brel, 2015).

Coordination Chemistry and Ligand Development

The synthesis and characterization of pyridine-containing azoles for potential use as conjugated building blocks in coordination compounds reveal the compound's role in advancing coordination chemistry. Such research aids in the design of novel ligands for metal-organic frameworks (MOFs) and other coordination complexes, potentially impacting materials science and catalysis (Nuriev, Zyk, & Vatsadze, 2005).

Fluorescent Probes and Mercury Ion Detection

The development of imidazo[1,2-a]pyridine derivatives as efficient fluorescent probes for mercury ion detection in both acetonitrile and buffered aqueous solutions exemplifies the application of such compounds in environmental monitoring and analytical chemistry. This innovation offers a promising avenue for the detection of heavy metals in various matrices, contributing to environmental safety and health (Shao et al., 2011).

Medicinal Chemistry and Therapeutic Agents

The exploration of imidazo[1,2-a]pyridine as a "drug prejudice" scaffold in medicinal chemistry, with applications ranging from anticancer to antiviral activities, underscores the compound's broad therapeutic potential. This research outlines the continuous efforts in structural modifications of the scaffold to discover novel therapeutic agents, thereby enhancing drug discovery and development processes (Deep et al., 2016).

Orientations Futures

Future research on this compound would likely involve determining its physical and chemical properties, studying its reactivity, and investigating potential applications. This could involve laboratory experiments to synthesize the compound and test its properties, as well as computational studies to predict its behavior .

Propriétés

IUPAC Name |

2-[1-[[3-(2-methylpropyl)imidazo[4,5-b]pyridin-2-yl]methyl]cyclopentyl]-1-(1,4-oxazepan-4-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N4O2/c1-18(2)17-27-20(25-19-7-5-10-24-22(19)27)15-23(8-3-4-9-23)16-21(28)26-11-6-13-29-14-12-26/h5,7,10,18H,3-4,6,8-9,11-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUDBBWNZXJDBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=NC2=C1N=CC=C2)CC3(CCCC3)CC(=O)N4CCCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

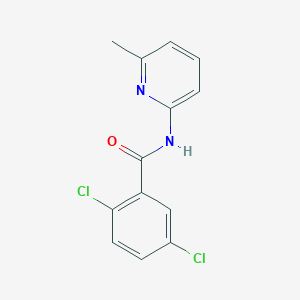

![(2-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5503598.png)

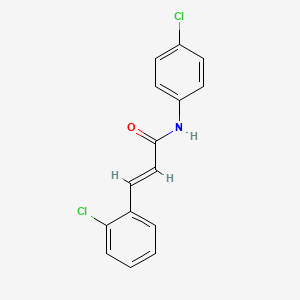

![2-[2-(3,3-diphenyl-1-piperidinyl)-2-oxoethyl]morpholine hydrochloride](/img/structure/B5503599.png)

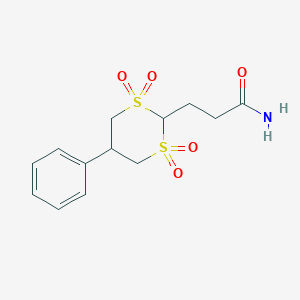

![8-[(4-chlorophenyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5503615.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5503621.png)

![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5503637.png)

![2-{[4-(cyclohexylcarbonyl)-1-piperazinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5503650.png)

![4-isopropyl-2-[4-(4-methoxybutyl)piperazin-1-yl]pyrimidine](/img/structure/B5503687.png)